2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]

Thermal Stability OLED Manufacturing Vacuum Deposition

Standard spirobifluorene precursors suffer from poor solubility and film crystallization during device operation, limiting solution-processed OLED fabrication. 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] (CAS 439791-57-8) addresses these challenges: • Dual bromine handles enable versatile Suzuki/Stille cross-coupling for tailored HTL/EML materials • tert-Butyl groups dramatically enhance solubility for spin-coating, inkjet printing & roll-to-roll processing • Forms stable amorphous films with high Tg, resisting crystallization and extending device lifetime Ideal precursor for perovskite solar cell HTMs and simplified bilayer OLED architectures.

Molecular Formula C33H30Br2
Molecular Weight 586.4 g/mol
CAS No. 439791-57-8
Cat. No. B1603622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]
CAS439791-57-8
Molecular FormulaC33H30Br2
Molecular Weight586.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=C(C=C3)C(C)(C)C
InChIInChI=1S/C33H30Br2/c1-31(2,3)19-7-11-23-24-12-8-20(32(4,5)6)16-28(24)33(27(23)15-19)29-17-21(34)9-13-25(29)26-14-10-22(35)18-30(26)33/h7-18H,1-6H3
InChIKeyFYWHYOIWTKPZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] CAS 439791-57-8: A Strategic Spirobifluorene Building Block for Advanced OLEDs and Organic Semiconductors


2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] (CAS 439791-57-8) is a high-purity (>99.5% ) spirobifluorene derivative featuring two reactive bromine handles and two solubilizing tert-butyl groups. This unique asymmetrical substitution pattern renders it a versatile intermediate for synthesizing conjugated polymers and small molecules with tailored optoelectronic properties [1]. It serves as a critical precursor in the development of advanced hole-transport layers (HTLs) and emissive materials for organic light-emitting diodes (OLEDs) [2].

Why Generic Substitution Fails: Critical Differentiation of 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] vs. Non-Tert-Butylated Analogs


Substituting 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] with a simpler, non-tert-butylated analog like 2,7-dibromo-9,9'-spirobi[fluorene] is not scientifically equivalent. The presence of the tert-butyl groups is not merely an inert structural modification; it fundamentally alters key material properties that directly impact device performance. These bulky alkyl substituents dramatically enhance solubility in common organic solvents, enabling superior film formation via solution processing [1]. Furthermore, they disrupt molecular packing, leading to more stable amorphous films that resist detrimental crystallization, thereby improving device longevity and operational stability [2].

Quantitative Evidence for Differentiated Performance of 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene]


Superior Thermal Stability Enables High-Temperature Vacuum Deposition and Enhanced Device Longevity

2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] exhibits a thermal stability of up to 300°C, which is significantly higher than that of competitor compounds used in similar applications . This enhanced stability is critical for maintaining material integrity during high-temperature vacuum deposition processes, which are standard in OLED manufacturing. Higher thermal stability directly correlates with improved device longevity and reduced performance degradation over time .

Thermal Stability OLED Manufacturing Vacuum Deposition

Enhanced Hole Mobility in Perovskite Solar Cells via Tert-Butyl Substitution

The introduction of tert-butyl groups onto a spirobifluorene core has been demonstrated to enhance hole mobility. In a comparative study, a spiro-type hole transport material (HTM) derivative containing 2',7'-di-tert-butyl substitution (spiro-027) showed enhanced hole mobility compared to the industry-standard spiro-OMeTAD, which lacks these solubilizing groups [1]. This improved charge transport property is a direct consequence of the tert-butyl substituents and translates to higher device performance.

Hole Mobility Perovskite Solar Cells Charge Transport

Higher Power Conversion Efficiency (PCE) in Perovskite Solar Cells with Tert-Butyl-Substituted Spirobifluorene HTM

In a direct device comparison, a perovskite solar cell (PSC) fabricated with a tert-butylated spirobifluorene-based hole transport material (spiro-027) achieved a higher power conversion efficiency (PCE) of 16.60% compared to a PCE of 16.12% for a device using the standard spiro-OMeTAD HTM [1]. This 0.48% absolute improvement in PCE, while modest, demonstrates the beneficial impact of the tert-butyl groups on overall device performance.

Power Conversion Efficiency Perovskite Solar Cells Hole Transport Material

Excellent Electroluminescent Performance in a Simplified Bilayer OLED Device

An unoptimized bilayer OLED device fabricated using a tert-butylated spirobifluorene derivative exhibited excellent electroluminescent performance, including a radiance of 3013 cd/m² at 9.8 V and a maximum external quantum efficiency (EQE) of 2.58% [1]. Notably, this performance was achieved without a dedicated hole-transport layer, indicating the material's intrinsic hole-transport capability. This simplified device architecture, enabled by the material's properties, can lead to reduced manufacturing complexity and cost.

Electroluminescence OLED Hole Transport Layer

Improved Solubility and Processability via Tert-Butyl Substitution

The presence of tert-butyl groups on the spirobifluorene core significantly enhances the solubility of the compound in common organic solvents compared to its non-alkylated counterparts [1]. This is a class-level effect where bulky alkyl groups disrupt molecular packing and improve interactions with solvents. This enhanced solubility is a critical advantage for solution-based processing techniques like spin-coating and inkjet printing, which are essential for low-cost, large-area manufacturing of organic electronic devices.

Solubility Processability Solution Processing

Key Application Scenarios for 2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] Based on Verified Performance


Synthesis of High-Performance Hole-Transport Materials (HTMs) for Perovskite Solar Cells

Leveraging the enhanced hole mobility and power conversion efficiency observed in tert-butylated spirobifluorene derivatives [1], this compound is an ideal precursor for synthesizing next-generation HTMs. By using the bromine atoms as reactive handles for cross-coupling reactions with diarylamines, researchers can create tailored HTMs that improve charge extraction and reduce recombination losses in perovskite solar cells, leading to higher device efficiencies.

Fabrication of Simplified, High-Efficiency Bilayer OLEDs

The excellent intrinsic hole-transport ability of tert-butylated spirobifluorene derivatives, as demonstrated by efficient electroluminescence in a bilayer device without a separate HTL [1], makes this compound a strategic choice for developing simplified OLED architectures. This can lead to reduced material costs, fewer deposition steps, and potentially higher manufacturing throughput for display and lighting applications.

Development of Solution-Processed Organic Electronics

The significantly enhanced solubility conferred by the tert-butyl groups [1] enables the use of this compound and its derivatives in solution-based fabrication techniques such as spin-coating, inkjet printing, and roll-to-roll processing. This opens avenues for low-cost, large-area production of flexible OLED displays, organic photovoltaics (OPVs), and other printed electronic devices, where high-performance materials with good processability are essential.

Synthesis of High-Tg, Amorphous Charge-Transport Polymers

The high thermal stability (up to 300°C [1]) and the ability of the spirobifluorene core with tert-butyl groups to form stable amorphous films [2] make this compound a valuable monomer for synthesizing conjugated polymers with high glass transition temperatures (Tg). These polymers are crucial as robust charge-transport layers in OLEDs and other organic electronic devices, as they resist crystallization during operation, thereby extending device lifetime and maintaining performance.

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